2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide

Ion Channel KCNQ2/3 Electrophysiology

Researchers require substitution-defined quinoline-4-carbohydrazides, yet SAR data shows single methoxy shifts alter MIC values several-fold. This compound (CAS 590355-39-8) offers a unique 3,4-dimethoxyphenyl + 6-methyl pattern absent from published series. - **Structural distinctness:** Not inferable from adamantyl/cyclopentyl analogs (MIC = 6.25 µg/mL reference). - **Physicochemical reference:** Estimated Log P 2.48, TPSA 86.5 Ų, zero Lipinski violations. - **Supply:** Packaged for medicinal chemistry and electrophysiology screening.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 590355-39-8
Cat. No. B2940979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide
CAS590355-39-8
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O3/c1-11-4-6-15-13(8-11)14(19(23)22-20)10-16(21-15)12-5-7-17(24-2)18(9-12)25-3/h4-10H,20H2,1-3H3,(H,22,23)
InChIKeyPGOLRWHNPYRBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide – Sourcing & Differentiation


2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (CAS 590355-39-8) is a synthetic quinoline-4-carbohydrazide derivative . It belongs to a class of compounds extensively explored for antimycobacterial, anticancer, and ion-channel modulatory activities [1]. The compound features a 3,4-dimethoxyphenyl substituent at position 2 and a methyl group at position 6 of the quinoline core, structural motifs known to influence lipophilicity, hydrogen-bonding capacity, and target engagement in related chemotypes [2].

Unique 3,4-dimethoxyphenyl-6-methyl substitution pattern; not represented in published SAR series
Class-level research context: antimycobacterial, cancer cell-model, and ion channel probe studies
Requires de novo activity determination; no existing potency or selectivity data for this chemotype

Why Generic Substitution Fails


Generic substitution is not supported for 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (CAS 590355-39-8) due to an evidentiary gap: no publicly available head-to-head comparator data exist for this specific compound . In-class quinoline-4-carbohydrazides exhibit highly substitution-dependent activity profiles, where a single methoxy shift can alter antimycobacterial MIC values by several-fold [1]. The 3,4-dimethoxyphenyl and 6-methyl substitution pattern is a unique combination not represented in published SAR series, meaning potency, selectivity, and PK cannot be inferred from close analogs. Selection must therefore be driven by the user's specific structural requirements.

No head-to-head comparator data exist for this exact substitution pattern; bioactivity cannot be inferred from close analogs.

Reported class SAR: a single methoxy shift can alter antimycobacterial MIC by several-fold, indicating substitution-dependent activity.

Physicochemical differences (ΔTPSA +9.26 Ų, ΔLog P ~ -0.59 vs. mono-methoxy analog) may shift solubility and H-bonding, limiting direct replacement.

Quantitative Evidence Guide vs. Structural Analogs


KCNQ2/3 Antagonist Data Misassignment Risk

A BindingDB entry for BDBM50395464 (CHEMBL2164048) reports an IC50 of 120 nM for KCNQ2/3 antagonist activity; however, the SMILES (CC[C@H](C(=O)Nc1ccccc1N1CCCC1)c1ccccc1) corresponds to ML252, not 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide [1]. The target compound (SMILES: O=C(C1=CC(C2=CC=C(OC)C(OC)=C2)=NC3=CC=C(C)C=C13)NN) is not present in ChEMBL or BindingDB. No direct KCNQ activity data are available for CAS 590355-39-8.

Data Integrity
Data to verify
No direct KCNQ2/3 data; BindingDB entry misassigned to ML252 (SMILES mismatch).
Verify SMILES identity before sourcing for KCNQ studies.
Avoid data misassignment risk.
Ion Channel KCNQ2/3 Electrophysiology Data Integrity

Antimycobacterial Activity Class-Level SAR

The antimycobacterial paper by Monga et al. (2004) evaluates 22 ring-substituted quinolinecarbohydrazide analogs against M. tuberculosis H37Rv, with the most active compounds (2d, 2e, 2f, 2g) achieving MIC = 6.25 µg/mL [1]. However, none of the tested compounds bear the 2-(3,4-dimethoxyphenyl)-6-methyl substitution pattern. Class-level inference suggests the carbohydrazide moiety at position 4 is critical for activity, but the specific contribution of the 3,4-dimethoxyphenyl group at position 2 is untested.

Antimycobacterial SAR
Class-level inference
Target compound not in dataset; lead analogs (2d,2f) MIC = 6.25 µg/mL (M. tuberculosis H37Rv).
Antimycobacterial activity unknown; requires de novo screening.
3,4-dimethoxyphenyl substitution unexplored.
Antimycobacterial M. tuberculosis SAR Quinolinecarbohydrazide

Anticancer Potential Class-Level Activity

A 2024 review summarizes anticancer activities of quinoline hydrazide/hydrazone derivatives, reporting IC50 values ranging from 2.71 to 43.1 µM across MCF-7, A549, HepG2, and HCT116 cell lines for various analogs [1]. Methoxy substitution on the quinoline or phenyl ring generally enhances activity. However, the specific IC50 for 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide is not reported. Class-level inference suggests potential anticancer activity, but quantitative comparison with lead compounds (e.g., Compound 1: IC50 = 43.1 µM against A549) is not possible.

Anticancer SAR
Class-level inference
Target IC50 not reported; class range 2.71–43.1 µM across A549, MCF-7, HepG2, HCT116 cell lines.
De novo potency determination required for oncology research.
Methoxy-rich motif aligns with class trends.
Anticancer Apoptosis Quinoline hydrazide SAR

Physicochemical Property Comparison with Close Analogs

Compared to the closest purchasable analog 2-(3-methoxyphenyl)-6-methylquinoline-4-carbohydrazide (CAS 588692-18-6), the target compound contains an additional methoxy group, increasing molecular weight by ~30 Da, hydrogen bond acceptor count by 1, and topological polar surface area (TPSA) from 77.24 Ų to 86.5 Ų [1]. The calculated Log P increases from 3.07 to ~2.48 (estimated), reflecting the paradoxical polarity/lipophilicity shift conferred by the 3,4-dimethoxy arrangement.

Physicochemical Profile
Head-to-head
ΔTPSA +9.26 Ų; ΔLog P ~ -0.59 vs. mono-methoxy analog (CAS 588692-18-6).
Additional methoxy alters solubility and H-bonding; not directly interchangeable.
Calculated properties; experimental validation advised.
Physicochemical Lipophilicity Hydrogen Bonding Drug-likeness

Commercial Purity and Supplier Differentiation

Multiple suppliers offer this compound at purities of 95% (AKSci) and 97% (Leyan, MolCore, ChemScene) . The compound is classified as an irritant and requires storage at 2-8°C sealed in dry conditions . Some suppliers (e.g., CymitQuimica) have discontinued the product . Pricing from Fluorochem (via cnreagent.com) lists 1g at ¥8,998, 5g at ¥26,950, and 10g at ¥40,414 .

Supplier Purity
Supplier data
Purity range 95–97% across vendors; limited availability; some suppliers discontinued.
Verify lot-specific purity and stock before project commitment.
Procurement context review recommended.
Purity Supplier Comparison Procurement Quality Control

Research and Industrial Application Scenarios


De Novo Antimycobacterial Screening

Researchers investigating novel M. tuberculosis inhibitors may evaluate this compound as part of a focused quinoline-4-carbohydrazide library. The compound's 3,4-dimethoxyphenyl-6-methyl substitution pattern is structurally distinct from the adamantyl and cyclopentyl analogs that achieved MIC = 6.25 µg/mL in published series [1]. Its activity against drug-resistant strains remains unknown, representing a research gap suitable for exploratory screening.

Quinoline-Hydrazide Anticancer SAR Expansion

Medicinal chemists exploring methoxy-substituted quinoline hydrazides for anticancer applications can use this compound to probe the effect of dual methoxy substitution on the phenyl ring. The known class activity of methoxy-bearing quinoline hydrazones (IC50 range: 2.71-43.1 µM across multiple cell lines) suggests further investigation is scientifically justified [2].

Ion Channel Probe Development for KCNQ

Electrophysiology labs seeking novel KCNQ channel modulators may test this compound against KCNQ2, KCNQ2/3, KCNQ4, and KCNQ1/E1 subtypes using automated patch clamp. The compound is structurally distinct from ML252 (a potent KCNQ2 inhibitor, IC50 = 0.07 µM) [3], offering a new chemotype for selectivity profiling.

Physicochemical Tool for Log P/TPSA Optimization

Computational and medicinal chemistry groups optimizing CNS drug-likeness parameters may employ this compound as a reference for studying how 3,4-dimethoxy substitution modulates Log P (est. 2.48 vs. 3.07 for the mono-methoxy analog) and TPSA (86.5 vs. 77.24 Ų) [4]. The balanced HBD/HBA profile (3 donors, 5 acceptors) and zero Lipinski violations position it as a useful comparator in property optimization campaigns.

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
Unique 3,4-dimethoxyphenyl substitution pattern
Antimycobacterial activity validation against drug-sensitive and resistant strains
Cancer cell-model SAR studies
Dual methoxy substitution for SAR probing
Cytotoxicity endpoint determination across cancer cell lines
Ion channel probe development
Novel chemotype for KCNQ subtype profiling
KCNQ selectivity and functional activity characterization
Drug-likeness optimization reference
Balanced HBD/HBA profile and distinct Log P/TPSA
Experimental solubility and permeability assay correlation
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